

Gas-Phase Thermochemistry of Chloroethyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of **chloroethyne** (C₂HCl). The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of experimental workflows. This information is critical for understanding the stability, reactivity, and fragmentation pathways of this molecule, which is of interest in various fields, including atmospheric chemistry, combustion science, and as a potential synthon in organic chemistry.

Core Thermochemical Data

The gas-phase thermochemistry of **chloroethyne** has been characterized by both experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpy of Formation of Chloroethyne (gas

phase)

ΔfH° ₂₉₈ (kJ/mol)	Method	Reference
213.80	Review	Chase, 1998[1]
226 ± 10	Review (based on quantum calculations)	Manion, 2002[1]
225.1	Computational (G3/B3LYP)	Luo, et al., 2002



Table 2: Ionization Energy of Chloroethyne

Ionization Energy (eV)	Method	Reference
10.6	Photoelectron Spectroscopy (PE)	Maier and Thommen, 1984
10.58 ± 0.02	Photoelectron Spectroscopy (PE)	Allan, Kloster-Jensen, et al.,
11.044 ± 0.004	Spectroscopy (S)	Evans, Scheps, et al., 1973
10.7 ± 0.1	Electron Ionization (EI)	Kloster-Jensen, Pascual, et al.,

Table 3: Bond Dissociation Energies of Chloroethyne at 298 K

Direct experimental values for the bond dissociation energies (BDEs) of **chloroethyne** are not readily available. However, computational studies and calculations based on the enthalpies of formation of the relevant radicals provide reliable estimates.

Bond	BDE (kJ/mol)	Method	Reference
H-C≡CCI	533.5	Calculation	This work ¹
HC≡C-CI	450.6	Calculation	This work ²
H-C≡CCI	534.3	Computational (G3/B3LYP)	Luo, et al., 2002
HC≡C-Cl	449.4	Computational (G3/B3LYP)	Luo, et al., 2002

¹Calculated using the reaction: HCCCl \rightarrow H• + •C₂Cl and the following enthalpies of formation at 298 K (in kJ/mol): HCCCl (225.1, Luo et al., 2002), H• (218.0, Active Thermochemical Tables), •C₂Cl (540.6, Luo et al., 2002). ²Calculated using the reaction: HCCCl \rightarrow HCC• + •Cl and the following enthalpies of formation at 298 K (in kJ/mol): HCCCl (225.1, Luo et al., 2002), HCC• (567.88, Active Thermochemical Tables), •Cl (121.68, Active Thermochemical Tables).



Table 4: Standard Entropy of Chloroethyne (gas phase)

S°gas,1 bar (J/mol·K)	Method	Reference
241.99	Review	Chase, 1998[1]

Experimental Protocols

The thermochemical data for **chloroethyne** have been primarily determined using photoelectron spectroscopy and electron ionization mass spectrometry. The following sections provide a general overview of these experimental techniques.

Photoelectron Spectroscopy (PE)

Photoelectron spectroscopy is a technique used to measure the ionization energies of molecules. A sample in the gas phase is irradiated with a beam of monochromatic photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS). The energy of the photons is sufficient to cause the ejection of an electron from the molecule.

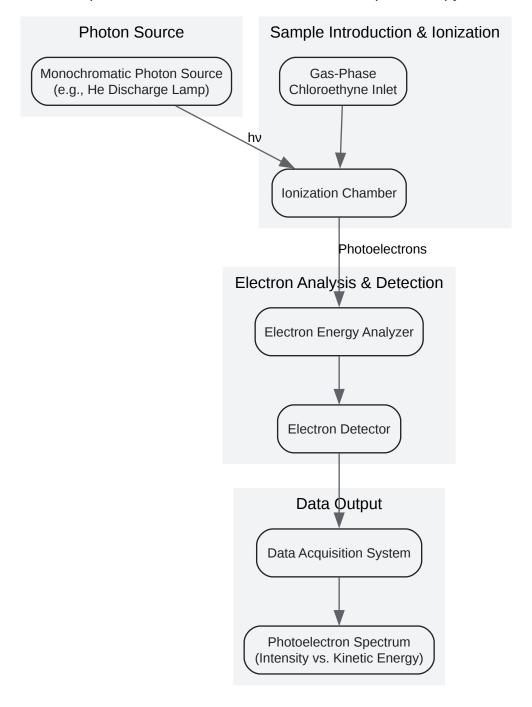
The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer. The ionization energy (IE) is then determined by the following equation:

 $IE = hv - E_k$

where $h\nu$ is the energy of the incident photons and E_k is the measured kinetic energy of the photoelectrons. A spectrum is generated by plotting the number of photoelectrons detected versus their kinetic energy. The peaks in the spectrum correspond to the different ionization energies of the molecule, providing information about the energies of its molecular orbitals.

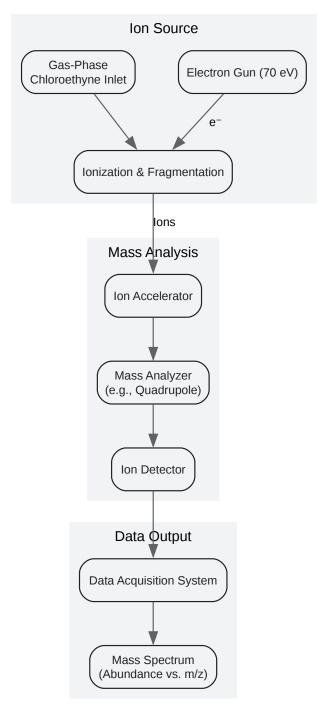


Experimental Workflow for Photoelectron Spectroscopy

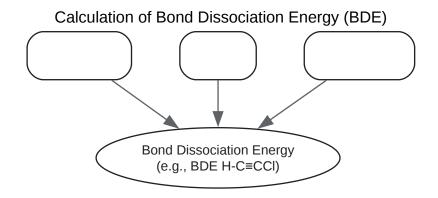




Experimental Workflow for Electron Ionization Mass Spectrometry







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References

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